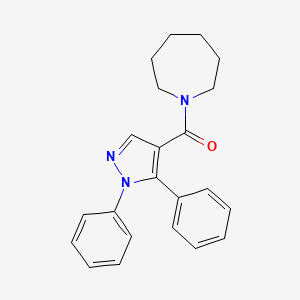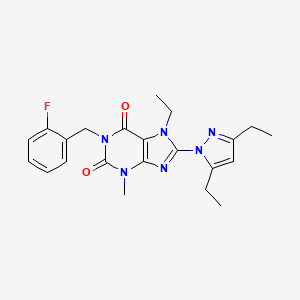![molecular formula C8H14F2O3S B2834139 [1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate CAS No. 2411264-10-1](/img/structure/B2834139.png)
[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate” is a chemical compound with the CAS Number: 2411264-10-1 . It has a molecular weight of 228.26 . The IUPAC name for this compound is (1-(1,1-difluoroethyl)cyclobutyl)methyl methanesulfonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14F2O3S/c1-7(9,10)8(4-3-5-8)6-13-14(2,11)12/h3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
NMR Chemical Shift Measurements in Cyclodextrin Solutions
Research highlights the utility of sodium methanesulfonate and sodium methyl sulfate as internal references for chemical shift determination in aqueous solutions containing cyclodextrin and anionic guests. This application is crucial for accurate NMR analysis, providing insights into the interactions within cyclodextrin complexes (Funasaki et al., 2000).
Tin-Free Radical Acylation Reactions
A study demonstrates the development of a tin-free radical acylation reaction using methanesulfonyl oxime ether. This innovative strategy, involving the thermal decomposition of the methanesulfonyl radical, opens new pathways for radical acylation reactions that are more environmentally friendly and potentially more efficient (Kim et al., 2001).
Reductive Ring-Opening of O-Benzylidene Acetals
Methanesulfonic acid has been identified as an efficient and convenient reagent for the reductive ring-opening of O-benzylidene acetals, showcasing its utility in organic synthesis for producing specific molecular configurations (Zinin et al., 2007).
Glycosyl Methanesulfonate Couplings
A significant advancement in carbohydrate chemistry involves the use of glycosyl methanesulfonates for regio- and stereoselective couplings, facilitated by a borinic acid catalyst. This methodology provides a new approach for the synthesis of complex carbohydrates under mild conditions, highlighting the versatility of methanesulfonates in synthetic chemistry (D’Angelo & Taylor, 2016).
Protic Ionic Liquid and Catalyst for Synthesis
Nicotinium methane sulfonate, a novel protic ionic liquid derived from methanesulfonic acid, demonstrates excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines. This application underscores the potential of methanesulfonate derivatives as sustainable and efficient catalysts in organic synthesis (Tamaddon & Azadi, 2018).
Determination of Genotoxic Impurities
A methodological study on methanesulfonic acid explores the determination of genotoxic impurities, such as methyl methanesulfonate and ethyl methanesulfonate, using derivatization followed by high-performance liquid chromatography. This research contributes to ensuring the safety and purity of pharmaceuticals (Zhou et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
[1-(1,1-difluoroethyl)cyclobutyl]methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O3S/c1-7(9,10)8(4-3-5-8)6-13-14(2,11)12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCDJIWYAAYYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC1)COS(=O)(=O)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2834060.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2834063.png)
![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834064.png)
![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)



![3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834072.png)
![1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2834073.png)
![Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2834075.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl](/img/structure/B2834077.png)
